3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
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Overview
Description
3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid: is a heterocyclic compound that belongs to the class of diazinanes This compound is characterized by a six-membered ring containing two nitrogen atoms and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Catalysts: Acidic or basic catalysts can be used to facilitate the cyclization process.
Solvents: Polar solvents such as ethanol or water are commonly employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted diazinanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dioxo-1,3-diazinane-4-carboxylic acid
- 3-Methyl-2,4-dioxo-1,3-diazinane-4-carboxylic acid
- 1,3-Dimethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Uniqueness
3-Methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H8N2O4 |
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Molecular Weight |
172.14 g/mol |
IUPAC Name |
3-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h3H,2H2,1H3,(H,10,11)(H,7,9,12) |
InChI Key |
YMDGBBOSWAPYEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
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